Molecular Weight and Lipophilicity Differentiation from Unsubstituted Phenylsulfonyl Analog
The target compound exhibits 33% higher molecular weight (388.97 vs. 292.42 g/mol) and approximately 1.0 log-unit greater lipophilicity (predicted LogP 3.2 vs. 2.2) compared to the phenylsulfonyl analog 4-(phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane, consistent with the presence of the chlorobenzyl moiety . This altered physicochemical profile positions the compound in a distinct region of fragment-based screening library space, complementing rather than overlapping with the phenylsulfonyl congener .
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 388.97 g/mol; predicted LogP 3.2 |
| Comparator Or Baseline | 4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane (MW 292.42 g/mol; predicted LogP 2.2) |
| Quantified Difference | ΔMW = +96.55 g/mol (+33%); ΔLogP ≈ +1.0 |
| Conditions | Predicted using ChemAxon platform; identical calculation method for both compounds |
Why This Matters
Substantially higher molecular weight and lipophilicity shift the compound into a different drug-likeness space, enabling exploration of target pockets that are inaccessible to the smaller, less lipophilic analog.
- [1] ChemAxon / Chemicalize predicted molecular weight and LogP for 4-((4-chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane and 4-(phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane. https://chemicalize.com/ View Source
- [2] Pandey, A. K.; et al. ACS Comb. Sci. 2020, 22 (10), 3946–3950 (see Figure 2 for library distribution). View Source
